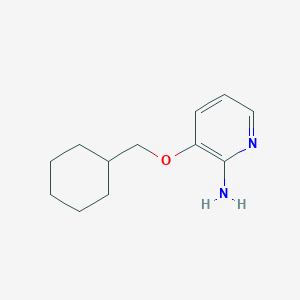

![molecular formula C7H13N3O2 B2849145 CC1(C)Occoc1CN=[N+]=[N-] CAS No. 2413885-10-4](/img/structure/B2849145.png)

CC1(C)Occoc1CN=[N+]=[N-]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CC1(C)Occoc1CN=[N+]=[N-], also known as 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, is a chemical compound that is commonly used in scientific research. It is a chelator that is used to bind metal ions, particularly calcium, and is often used to study the role of calcium in biological processes.

作用机制

Target of Action

The primary target of the compound CC1©Occoc1CN=[N+]=[N-], also known as CC-90009, is the protein GSPT1 (G1 to S phase transition 1) . GSPT1 is a translation termination factor that plays a crucial role in cellular processes such as cell cycle progression and apoptosis .

Mode of Action

CC-90009 operates by co-opting the CUL4-DDB1-CRBN-RBX1 (CRL4CRBN) E3 ubiquitin ligase complex . This complex targets GSPT1 for ubiquitination and proteasomal degradation . The degradation of GSPT1 leads to rapid induction of apoptosis and growth inhibition in acute myeloid leukemia (AML) cell lines and primary patient blasts .

Biochemical Pathways

It is known that the compound’s action on gspt1 disrupts the normal cell cycle progression and induces apoptosis . This suggests that CC-90009 may affect pathways related to cell cycle regulation and programmed cell death.

Result of Action

The action of CC-90009 results in the rapid induction of apoptosis and growth inhibition in AML cell lines and primary patient blasts . This is achieved through the targeted degradation of GSPT1, disrupting normal cell cycle progression and leading to cell death .

实验室实验的优点和局限性

The use of CC1(C)Occoc1CN=[N+]=[N-] in lab experiments has several advantages. It is a relatively simple and inexpensive compound to synthesize, and it can be used to study the role of calcium in various biological processes. However, there are also limitations to its use. CC1(C)Occoc1CN=[N+]=[N-] can have off-target effects, and its chelation of calcium ions can affect multiple biological processes simultaneously, making it difficult to isolate the effects of calcium on specific processes.

未来方向

For the use of CC1(C)Occoc1CN=[N+]=[N-] include the development of more specific calcium chelators and the use of CC1(C)Occoc1CN=[N+]=[N-] in the development of new therapies for diseases that involve dysregulation of calcium signaling.

合成方法

CC1(C)Occoc1CN=[N+]=[N-] can be synthesized by reacting CC1(C)Occoc1CN=[N+]=[N-](2-aminophenoxy)ethane with ethyl bromoacetate in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to yield CC1(C)Occoc1CN=[N+]=[N-]. The synthesis method is relatively simple and can be carried out in a laboratory setting.

科学研究应用

CC1(C)Occoc1CN=[N+]=[N-] is commonly used in scientific research to study the role of calcium in biological processes. It is used to chelate calcium ions and prevent them from interacting with other molecules. This allows researchers to study the effects of calcium on various biological processes, including muscle contraction, neurotransmitter release, and gene expression.

属性

IUPAC Name |

3-(azidomethyl)-2,2-dimethyl-1,4-dioxane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c1-7(2)6(5-9-10-8)11-3-4-12-7/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHCRLRZMXAHRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OCCO1)CN=[N+]=[N-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-6-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2849068.png)

![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methylquinoline](/img/structure/B2849070.png)

![3-(1-adamantyl)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2849072.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone oxalate](/img/structure/B2849080.png)